Fmoc-O-T-butyl-D-threoninol

Description

Contextualization of Fmoc-O-T-butyl-D-threoninol in Contemporary Organic Chemistry

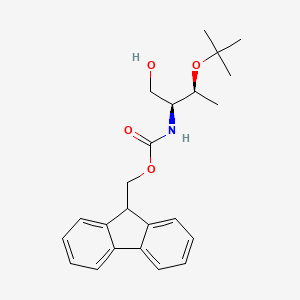

This compound is a highly functionalized chiral amino alcohol that serves as a valuable building block in modern organic synthesis. Its structure is defined by three key components: a D-threoninol backbone, a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, and a tert-butyl (tBu) ether protecting the side-chain hydroxyl group.

In the landscape of contemporary organic chemistry, the synthesis of complex, stereochemically defined molecules is paramount, particularly in the fields of medicinal chemistry and materials science. The use of protecting groups is a fundamental strategy that allows for the selective reaction of specific functional groups within a multifunctional molecule. The Fmoc group is a base-labile protecting group widely used for the temporary protection of amines, especially in solid-phase peptide synthesis (SPPS). chemimpex.comsigmaaldrich.com Its removal under mild basic conditions, typically with piperidine (B6355638), ensures that other acid-sensitive protecting groups, like the tert-butyl ether, remain intact, providing an orthogonal protection scheme. sigmaaldrich.com

The tert-butyl group is a robust, acid-labile protecting group used to shield the hydroxyl group of threonine. This prevents unwanted side reactions during chemical transformations, such as coupling reactions in peptide synthesis. chemimpex.comchemimpex.com The presence of both Fmoc and tert-butyl groups makes this compound a ready-to-use reagent for incorporation into complex synthetic sequences. chemimpex.com The molecule is part of a broader class of chiral amino alcohols, which are recognized as essential structural motifs in many natural products and pharmaceutical compounds. frontiersin.org

Significance of this compound as a Functionalized Chiral Building Block

The significance of this compound lies in its precise three-dimensional structure and the specific reactivity endowed by its functional groups. As a chiral building block, it provides a reliable method for introducing a specific stereocenter into a target molecule, which is critical since the biological activity of pharmaceuticals is often dependent on their exact stereochemistry.

The D-threoninol core offers two stereocenters, (2R, 3S), pre-defined for synthetic applications. Unlike its amino acid counterpart, Fmoc-O-T-butyl-D-threonine, the threoninol derivative possesses a primary alcohol instead of a carboxylic acid. This structural modification is crucial for synthesizing peptide analogues, known as peptidyl alcohols, or other complex molecules where a terminal hydroxyl group is required. researchgate.net For instance, the C-terminus of octreotide, a significant peptide-based drug, is a threoninol derivative. iris-biotech.de

The compound's utility is prominent in the synthesis of modified peptides and peptidomimetics designed to have enhanced stability, bioavailability, or novel biological activity. chemimpex.com The primary alcohol can be further functionalized or may serve as a key structural element for hydrogen bonding or as a point of attachment for other molecular fragments. The strategic placement of protecting groups allows for its direct use in established synthetic protocols like Fmoc-based SPPS, enabling the precise and efficient assembly of complex target structures. chemimpex.comnih.gov

Evolution of Research Interest in this compound Derivatives

Research interest in accessing chiral building blocks like this compound has driven the development of more efficient and stereoselective synthetic methods. Historically, the preparation of such compounds involved multi-step sequences starting from the parent amino acid. A patented method for the synthesis of the L-enantiomer, Fmoc-O-tert-butyl-L-threoninol, illustrates a comprehensive pathway that starts with L-threonine. google.com This process involves esterification, protection of the amine with a Z-group, etherification of the side-chain hydroxyl with isobutene, saponification, reduction of the resulting carboxylic acid to an alcohol with sodium borohydride (B1222165), and finally, removal of the Z-group and introduction of the Fmoc group. google.com This route was designed to overcome the key problem of the Fmoc group's instability to the conditions required for reducing the carboxylic acid, which would lead to low yields. google.com

More recent research has focused on developing more direct and versatile methods for preparing Fmoc-protected amino alcohols. One significant advancement is the Sharpless Asymmetric Aminohydroxylation (SAAH) reaction. A 2019 study demonstrated the use of FmocNHCl as a nitrogen source in the SAAH of various alkenes, which yielded Fmoc-protected amino alcohols with high enantioselectivity. nih.govacs.org This method provides a powerful alternative for generating these valuable building blocks. nih.gov

Another synthetic strategy involves the reduction of activated amino acid derivatives. Research has shown that Fmoc-amino acyl azides, derived from the corresponding Fmoc-amino acids, can be efficiently reduced to the desired Fmoc-β-amino alcohols using sodium borohydride in an aqueous medium. researchgate.net The evolution from lengthy, substrate-specific routes to more general and highly stereoselective catalytic methods reflects the ongoing importance of and interest in chiral amino alcohols as indispensable tools in advanced organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound This table is based on data available from chemical suppliers for the related L-enantiomer, as specific data for the D-enantiomer is not consistently published.

| Property | Value |

| Chemical Formula | C₂₃H₂₉NO₄ |

| Molecular Weight | 383.48 g/mol |

| Appearance | White to off-white powder |

| Stereochemistry | (2R, 3S) |

| Storage Temperature | 2°C - 8°C |

| Synonyms | Fmoc-D-Thr(tBu)-ol, (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butan-1-ol |

Structure

2D Structure

Properties

Molecular Formula |

C23H29NO4 |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate |

InChI |

InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26)/t15-,21-/m0/s1 |

InChI Key |

LBVPBNDGSCZOTB-BTYIYWSLSA-N |

Isomeric SMILES |

C[C@@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |

sequence |

T |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc O T Butyl D Threoninol and Its Precursors

Strategies for the Stereoselective Synthesis of D-Threoninol Scaffold

The critical chirality of the D-threoninol backbone necessitates stereoselective synthetic approaches. Both asymmetric synthesis and chiral pool synthesis are prominent strategies to achieve the desired stereochemistry.

Asymmetric Synthesis Approaches to D-Threoninol

Asymmetric synthesis establishes the chiral centers of D-threoninol through various catalytic and substrate-controlled methods. One notable approach involves the asymmetric hydrogenation of α-amino-β-keto esters. For instance, racemic methyl and ethyl 2-acylamino-3-oxobutyrates can be stereoselectively hydrogenated using chiral rhodium (I) and ruthenium (II) catalysts. researchgate.net This dynamic kinetic resolution process can yield optically active β-hydroxy α-amino esters, which are precursors to D-threoninol, with high diastereomeric and enantiomeric excesses. researchgate.net

Another powerful method is the use of threonine aldolases. These enzymes catalyze the asymmetric aldol (B89426) reaction between glycine and various aldehydes to produce β-hydroxy-α-amino acids. nih.gov Both L- and D-specific threonine aldolases are available, providing access to either enantiomer of the product with high stereoselectivity at the α-carbon. nih.govnih.gov

Recent advancements have also demonstrated the use of chiral Ni(II) Schiff base complexes for the asymmetric synthesis of threonine analogs. rsc.org This method involves the Michael addition of propargyl alcohols to a dehydroamino acid complex, yielding O-substituted threonine derivatives with high enantiomeric purity. rsc.org

Chiral Pool Synthesis Utilizing Natural Precursors to D-Threoninol

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. mdpi.comankara.edu.tr D-threonine itself, an α-amino acid with two stereocenters, serves as an excellent chiral pool reagent for the synthesis of D-threoninol and its derivatives. mdpi.com The synthesis often begins with the protection of the functional groups of D-threonine, followed by reduction of the carboxylic acid to the corresponding alcohol, D-threoninol. This strategy preserves the inherent chirality of the starting material, ensuring the correct stereochemistry in the final product. mdpi.com

Other natural chiral molecules like carbohydrates, terpenes, and other amino acids can also be utilized as starting points for the synthesis of chiral building blocks. mdpi.comnih.gov The versatility and cost-effectiveness of these natural precursors make chiral pool synthesis an attractive and widely used strategy in organic synthesis. mdpi.com

Protecting Group Chemistry in the Preparation of Fmoc-O-T-butyl-D-threoninol

The synthesis of this compound from the D-threoninol scaffold requires the selective protection of its amine and hydroxyl functionalities. This is achieved through the strategic application of protecting groups, ensuring that specific reactions occur at the desired positions.

Regioselective tert-Butylation of D-Threoninol Hydroxyl Group

The tert-butyl (tBu) group is a common protecting group for the hydroxyl function of threonine and its derivatives in Fmoc-based peptide synthesis. iris-biotech.depeptide.com The regioselective introduction of the tBu group onto the side-chain hydroxyl of D-threoninol is a crucial step. This is typically achieved by treating the protected D-threoninol derivative with a tert-butylating agent under acidic conditions. The steric hindrance of the tBu group provides robust protection during subsequent synthetic manipulations.

Fmoc-Protection of the Amine Functionality in D-Threoninol Derivatives

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino terminus in peptide synthesis due to its base-lability. iris-biotech.dechemimpex.combiosynth.com The introduction of the Fmoc group to the amine functionality of the O-t-butyl-D-threoninol intermediate is typically accomplished by reacting it with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base. biosynth.com This protection is essential to prevent unwanted side reactions at the amino group during peptide chain elongation. chemimpex.comchemimpex.com

Orthogonal Protecting Group Strategies in this compound Synthesis

The successful synthesis of this compound relies on an orthogonal protecting group strategy. iris-biotech.debiosynth.combham.ac.uk This means that the protecting groups for the amine (Fmoc) and the hydroxyl (tBu) functionalities can be removed under different conditions without affecting each other. iris-biotech.debiosynth.com The Fmoc group is cleaved by a base, typically a solution of piperidine (B6355638) in an organic solvent, while the tBu group is removed by acid, such as trifluoroacetic acid (TFA). iris-biotech.debiosynth.com

This orthogonality is fundamental to solid-phase peptide synthesis (SPPS), where the temporary Fmoc group is removed at each cycle to allow for the coupling of the next amino acid, while the acid-labile side-chain protecting groups, like tBu, remain intact until the final cleavage of the peptide from the resin. iris-biotech.debiosynth.comresearchgate.net This strategy allows for the precise and efficient construction of complex peptide sequences containing this compound. chemimpex.com

Advanced Synthetic Protocols for Enhanced Yields and Purity of this compound

A significant challenge in synthesizing Fmoc-protected amino alcohols is the potential decomposition of the Fmoc group under the conditions required for the reduction of the carboxylic acid. Direct reduction of Fmoc-D-Thr(tBu)-OH using reagents like sodium borohydride (B1222165) often leads to low yields due to the instability of the Fmoc group. google.com

An advanced and more stable synthetic route involves a strategic reordering of the protection and reduction steps. This protocol protects the amine with a benzyl carbamate (B1207046) (Z) group, which is more stable to reduction conditions. The reduction of the carboxylic acid is performed on this intermediate, followed by deprotection and subsequent introduction of the Fmoc group. google.com

The key stages of this enhanced protocol are:

Formation of Z-D-Thr(tBu)-OH : The carboxyl group of D-threonine is protected, followed by tert-butylation of the hydroxyl group and N-terminal protection with a Z-group.

Reduction to Z-D-Thr(tBu)-ol : The Z-protected acid is reduced to the corresponding alcohol.

Hydrogenation : The Z-group is removed via hydrogenation to yield the free amino alcohol, H-D-Thr(tBu)-ol.

Fmoc Protection : The final step is the reaction of H-D-Thr(tBu)-ol with an Fmoc-donating reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to yield the target compound. google.com

The critical step in the advanced protocol is the reduction of the Z-protected intermediate, Z-D-Thr(tBu)-OH, to Z-D-Thr(tBu)-ol using sodium borohydride. Optimization of this step is paramount for achieving high yields. Research has shown that controlling temperature, reaction time, and reagent concentration are key factors. google.com The reaction is typically performed in a solvent such as tetrahydrofuran.

Key optimized parameters for the reduction step include maintaining the temperature below 0°C and extending the reaction time to over 12 hours. google.com These conditions ensure the complete reduction of the carboxylic acid while minimizing side reactions.

Table 1: Optimization of the Reduction of Z-D-Thr(tBu)-OH

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Temperature | < 0°C | Minimizes side reactions and decomposition. google.com |

| Reaction Time | 12–16 hours | Ensures complete conversion of the starting material. google.com |

| Solvent | Tetrahydrofuran (THF) | Provides good solubility for the substrate and reagent. google.com |

| Reagent | Sodium Borohydride | Effective reducing agent for this transformation. google.com |

Following the successful reduction and subsequent deprotection of the Z-group, the final Fmoc-protection step must also be carefully controlled. The reaction of H-D-Thr(tBu)-ol with Fmoc-OSu is performed in a mixed solvent system, such as acetone and water, with a mild base like sodium carbonate to facilitate the reaction. google.com

Achieving research-grade purity (>99%) requires effective purification of both the final product and its key synthetic intermediates. nih.gov A combination of techniques is often employed to remove unreacted starting materials, reagents, and any side products formed during the synthesis.

Crystallization : This is a highly effective method for purifying solid compounds. For the final product, this compound, crystallization from a solvent system such as petroleum ether can yield material with high purity (e.g., 99.85% by HPLC) and good recovery (yields of 84-87%). google.com Recrystallization is also a powerful technique for the enantiomeric enrichment of Fmoc-protected amino acid derivatives. researchgate.net

Column Chromatography : Flash chromatography on silica gel is a standard technique for purifying synthetic intermediates. For related Fmoc-protected compounds, solvent systems such as hexane/ethyl acetate are effective at separating the desired product from impurities. nih.gov This method is particularly useful for removing non-polar byproducts and residual reagents.

Aqueous Workup/Washing : Throughout the synthesis, washing the reaction mixture with aqueous solutions is crucial. For instance, using a sodium bicarbonate solution can remove acidic impurities, while washing with brine helps to remove water from the organic layer before drying and concentration. google.com

Filtration and Drying : Simple filtration is used to isolate crystalline products or to remove solid catalysts, such as palladium on carbon after a hydrogenation step. google.com The isolated solids are then thoroughly dried under vacuum to remove residual solvents. ajpamc.com

Table 2: Summary of Purification Techniques

| Technique | Stage of Application | Purpose |

|---|---|---|

| Aqueous Washing | Workup of various reaction steps | Removal of water-soluble acids, bases, and salts. google.com |

| Crystallization | Final product isolation (this compound) | High-level purification to achieve research-grade material. google.comgoogle.com |

| Column Chromatography | Purification of intermediates | Separation of product from byproducts with different polarities. nih.gov |

| Suction Filtration | Isolation of solid intermediates and final product | Rapid separation of solid products from liquid reaction mixtures. google.com |

| Drying Under Vacuum | Post-filtration of solid materials | Removal of residual solvents. ajpamc.com |

Reactivity and Derivatization of Fmoc O T Butyl D Threoninol in Academic Research

Chemical Transformations Involving the Fmoc-Protected Amine Moiety of Fmoc-O-T-butyl-D-threoninol

The primary role of the Fmoc group is to mask the nucleophilicity of the primary amine during synthetic operations at other parts of the molecule. Its removal reveals a free amine, which can then participate in a variety of coupling reactions.

Fmoc Deprotection Strategies and Kinetics in this compound Derivatives

The removal of the Fmoc group is a critical step in synthetic workflows utilizing this compound. This deprotection is typically achieved via a base-mediated β-elimination mechanism. chempep.com The process begins with the abstraction of the acidic proton on the C9 carbon of the fluorenyl ring by a base, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the free amine. chempep.comluxembourg-bio.com

A variety of amine bases are employed for this transformation, with the choice of reagent and conditions often dictated by the sensitivity of the substrate and the requirements of the synthetic strategy (e.g., solid-phase vs. solution-phase).

Common Fmoc Deprotection Reagents:

| Reagent | Typical Concentration | Characteristics |

| Piperidine (B6355638) | 20% in DMF | The most common and standard reagent for Fmoc removal in solid-phase peptide synthesis (SPPS). chempep.comnih.gov |

| 4-Methylpiperidine | 20% in DMF | An effective alternative to piperidine with similar deprotection efficiency. iris-biotech.demdpi.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | A stronger, non-nucleophilic base that can be used in cases of difficult or slow deprotections. nih.goviris-biotech.de Requires a scavenger for the DBF byproduct. nih.gov |

| Morpholine | 50% in DMF | A milder base often used for sensitive substrates, such as glycopeptides, to minimize side reactions. nih.gov |

| tert-Butylamine (TBA) | Varies | A volatile amine that can be an alternative, with byproducts that are easily removed. researchgate.net |

The kinetics of Fmoc deprotection can be influenced by several factors, including the steric hindrance around the amine, the choice of base, and the solvent. luxembourg-bio.commdpi.com While specific kinetic studies on this compound are not extensively documented, data from related Fmoc-protected amino acids provide valuable insights. For instance, the deprotection of Fmoc-L-Arginine(Pbf)-OH is slower than that of Fmoc-L-Leucine-OH, suggesting that bulky side chains can influence the reaction rate. mdpi.com Generally, with a standard reagent like 20% piperidine in DMF, Fmoc removal is rapid, often completing within minutes. researchgate.netrsc.org The reaction can be monitored by UV spectroscopy by detecting the released dibenzofulvene-piperidine adduct. researchgate.net

Amine Coupling Reactions of this compound After Deprotection

Once the Fmoc group is removed to unveil the primary amine of O-T-butyl-D-threoninol, this newly liberated nucleophile is ready for subsequent coupling reactions. The most common application is the formation of an amide bond, a cornerstone of peptide synthesis. khanacademy.orgyoutube.com This acylation reaction requires the activation of the carboxylic acid partner to facilitate the nucleophilic attack by the threoninol-derived amine.

A wide array of coupling reagents has been developed to promote efficient peptide bond formation while minimizing side reactions, particularly epimerization. chempep.com These reagents typically convert the carboxylic acid into a more reactive species, such as an active ester or a symmetric anhydride.

Common Coupling Reagents Used After Fmoc Deprotection:

| Reagent/System | Description |

| Carbodiimides | |

| DCC (N,N'-Dicyclohexylcarbodiimide) | A classic and widely used activating agent. researchgate.net |

| DIC (N,N'-Diisopropylcarbodiimide) | Similar to DCC but the urea (B33335) byproduct is more soluble, simplifying purification. chempep.com |

| Phosphonium Salts | |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | An efficient coupling reagent that forms an active ester in situ. |

| Aminium/Uronium Salts | |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly effective coupling reagent, often used with an additive like HOAt, known to accelerate coupling and reduce racemization. uci.edu |

| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) | Another common uronium salt-based coupling reagent. |

The standard procedure involves dissolving the N-protected amino acid (the carboxyl component) with the coupling reagent and an additive (if necessary) in a suitable solvent like DMF. This activated mixture is then added to the deprotected O-T-butyl-D-threoninol derivative. uci.edu A tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically included to maintain basic conditions and neutralize any acidic byproducts. uci.edu The resulting peptide bond links the incoming amino acid to the nitrogen atom of the threoninol moiety.

Reactivity of the tert-Butylated Hydroxyl Group in this compound

The tert-butyl group serves as a robust protecting group for the secondary hydroxyl function of the threoninol side chain, preventing its undesired participation in reactions targeted at the N-terminus.

Stability and Cleavage of the O-tert-Butyl Protecting Group in this compound

The O-tert-butyl ether is characterized by its high stability under a wide range of chemical conditions, particularly the basic conditions required for Fmoc group removal. This orthogonality is the cornerstone of the Fmoc/tBu strategy in peptide synthesis. nbinno.com The bulky tert-butyl group effectively shields the hydroxyl oxygen, rendering it chemically inert to nucleophiles and bases.

However, the O-tert-butyl group is designed to be labile under strongly acidic conditions. uci.edu Cleavage occurs through a mechanism involving protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation. This cation must be captured by a scavenger to prevent it from causing side reactions, such as the alkylation of sensitive residues like tryptophan or methionine. sigmaaldrich.com

Stability and Cleavage Conditions for the O-tert-Butyl Group:

| Condition | Reagents | Stability/Reactivity |

| Basic | 20% Piperidine in DMF | Stable |

| Acidic (Strong) | Trifluoroacetic acid (TFA), often in a "cocktail" with scavengers (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) | Cleaved uci.edusigmaaldrich.com |

| Acidic (Mild) | 1% TFA in DCM | Generally stable, but prolonged exposure may lead to some cleavage. sigmaaldrich.com |

| Hydrogenolysis | H₂, Pd/C | Stable |

The standard method for final deprotection in solid-phase peptide synthesis, which includes the removal of the O-tert-butyl group, involves treating the fully assembled peptide-resin with a high concentration of trifluoroacetic acid (TFA). uci.eduthermofisher.com

Functionalization Reactions at the O-tert-Butyl-Protected Hydroxyl Site

The O-tert-butyl group is specifically chosen for its steric bulk and chemical stability, acting as a non-reactive shield for the hydroxyl group. nih.gov Consequently, direct functionalization reactions at this protected hydroxyl site are generally not intended or synthetically useful. The significant steric hindrance imposed by the tert-butyl group makes the ether oxygen a very poor nucleophile and renders the adjacent carbons inaccessible to most reagents.

Recent research has explored the catalytic hydroxylation of C-H bonds within tert-butyl groups themselves, effectively treating the group as a functional handle. chemrxiv.org However, this represents a transformation of the protecting group itself rather than a functionalization that leaves the protecting group intact. The primary synthetic utility of the O-tert-butyl group in this compound lies in its role as a temporary mask, which is later removed to reveal the free hydroxyl group for subsequent reactions or to yield the final target molecule.

Stereochemical Integrity and Epimerization Studies of this compound Under Reaction Conditions

Maintaining the stereochemical integrity of chiral centers is paramount in the synthesis of stereochemically pure molecules. For this compound, the D-configuration is a defining feature. Epimerization, the conversion of one stereoisomer into its diastereomer, is a potential side reaction during both the base-catalyzed Fmoc deprotection and the base-mediated coupling steps. nih.gov

Two primary mechanisms are responsible for epimerization in peptide synthesis:

Direct Enolization: A base can directly abstract the α-proton of the amino acid derivative. The resulting planar enolate can be re-protonated from either face, leading to a mixture of stereoisomers. This is a particular concern for amino acid residues with acidic α-protons. nih.gov

Oxazolone (B7731731) Formation: During the activation of the carboxyl group (in the context of coupling an amino acid to the deprotected threoninol), an intermediate oxazol-5(4H)-one can form. The α-proton of this intermediate is highly acidic and readily abstracted by base, leading to racemization of the activated amino acid. nih.govwiley-vch.de While this mechanism primarily affects the incoming amino acid rather than the threoninol component, the basic conditions of the coupling reaction can also promote direct enolization of the threoninol-derived residue.

Histidine and cysteine are amino acids known to be particularly susceptible to epimerization. cem.com While threonine derivatives are generally considered more robust, the potential for epimerization, especially under harsh basic conditions or during slow coupling reactions, cannot be entirely dismissed. researchgate.net The use of coupling reagents containing additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) has been shown to suppress this side reaction by accelerating the rate of the desired amide bond formation, thereby reducing the lifetime of reactive, epimerization-prone intermediates. uci.edu Analytical techniques such as chiral high-performance liquid chromatography (HPLC) are essential for assessing the stereochemical purity of the final products. vulcanchem.com

Compound Name Reference Table

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | (2R,3R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butan-1-ol |

| Piperidine | Piperidine |

| DMF | N,N-Dimethylformamide |

| 4-Methylpiperidine | 4-Methylpiperidine |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| Morpholine | Morpholine |

| TBA | tert-Butylamine |

| Fmoc-L-Arginine(Pbf)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-N-ω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine |

| Fmoc-L-Leucine-OH | N-(9-Fluorenylmethoxycarbonyl)-L-leucine |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIC | N,N'-Diisopropylcarbodiimide |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| DIPEA | N,N-Diisopropylethylamine |

| NMM | N-Methylmorpholine |

| TFA | Trifluoroacetic acid |

| TIS | Triisopropylsilane |

| DCM | Dichloromethane (B109758) |

| Cysteine | Cysteine |

| Histidine | Histidine |

| Methionine | Methionine |

| Tryptophan | Tryptophan |

Analysis of Stereocenter Stability During Derivatization of this compound

The stability of the two stereocenters in this compound is a critical factor in its application. The (2R, 3R) configuration defines its specific stereoisomeric identity, and any loss of this configuration through epimerization or racemization would lead to impurities that are difficult to separate and could compromise the biological activity of the final product.

The primary site of reactivity for derivatization is the C1 primary alcohol. Reactions at this site, such as esterification or etherification, are not expected to directly involve the bonds of the C2 or C3 stereocenters. However, the conditions used for these reactions can potentially affect stereochemical stability.

A key structural feature of this compound that enhances its stereocenter stability compared to its amino acid analogue, Fmoc-O-T-butyl-D-threonine, is the presence of a primary alcohol (-CH₂OH) instead of a carboxylic acid (-COOH) at the C1 position. In peptide synthesis, the principal mechanism for racemization of an amino acid residue involves the activation of its carboxyl group for amide bond formation. This activation increases the acidity of the α-proton (at C2), facilitating its abstraction by a base and the subsequent formation of a planar, achiral enolate or oxazolone intermediate, which can be re-protonated from either face, leading to racemization. nih.govmdpi.com Since the threoninol derivative lacks a carboxyl group, this primary pathway for racemization at the C2 position is absent. Research on the derivatization of other β-amino alcohols has shown that under typical reaction conditions, the existing stereocenter does not participate in the reaction, and racemization is not observed. nanobioletters.com

The stability of the C3 stereocenter is largely ensured by the robust tert-butyl ether protecting group. This group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and many coupling conditions. altabioscience.com Loss of stereochemical integrity at C3 would typically require harsh acidic conditions that cleave the tert-butyl group, which are generally avoided in synthetic steps involving Fmoc-protected intermediates.

While inherently more stable against racemization than its amino acid counterpart, the stability of this compound is still dependent on the reaction conditions chosen for its derivatization. Strongly basic or acidic conditions, or excessively high temperatures, could potentially lead to side reactions that compromise the protecting groups or, in extreme cases, the stereocenters themselves.

Prevention of Racemization in Reactions Involving this compound

Preventing racemization is a cornerstone of stereoselective synthesis. While this compound is less susceptible to racemization at its C2 center than the corresponding amino acid, careful selection of reaction protocols is still necessary, particularly when it is incorporated into larger molecules using solid-phase peptide synthesis (SPPS) methodologies.

Research into the incorporation of the closely related analogue, 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine, provides significant insights into racemization-free reaction conditions that are applicable to threonine derivatives. nih.govpeptide.com The primary risk of racemization arises during the coupling step in peptide synthesis, which involves activation of a carboxylic acid. Although the threoninol derivative itself lacks this group, if it is used to acylate another amine, or if another amino acid is coupled to its N-terminus after Fmoc deprotection, the principles of racemization suppression remain critical.

Key strategies to prevent racemization include:

Choice of Coupling Reagents: Uronium- or phosphonium-based coupling reagents like HBTU and HATU, when used with tertiary amine bases like N,N-diisopropylethylamine (DIEA), can promote racemization, especially for sterically hindered amino acids. mdpi.comresearchgate.net Carbodiimide-based reagents, such as N,N′-diisopropylcarbodiimide (DIC), particularly in the presence of additives, are often preferred. nih.gov

Use of Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues (e.g., 6-Cl-HOBt, HOAt) are known to suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates. peptide.com

Base-Free or Weak Base Conditions: The presence of a strong, non-nucleophilic base is a major contributor to racemization. mdpi.com Performing coupling reactions in the absence of a base or using a weaker base can significantly reduce the extent of epimerization. nih.gov

Solvent and Temperature Control: Using less polar solvent systems, such as a mixture of dimethylformamide (DMF) and dichloromethane (DCM), has been reported to suppress racemization. nih.gov Lowering the reaction temperature can also be effective.

Metal Ion Additives: In some cases, the addition of metal salts like copper(II) chloride (CuCl₂) has been shown to be effective in suppressing racemization during the coupling of specific amino acids in solid-phase synthesis. nih.govpeptide.com

The following table summarizes research findings on racemization-free coupling conditions for a threonine analogue, which serves as a valuable model for handling this compound derivatives.

| Coupling Reagent | Additive | Base | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| TBTU | HOBt | DIPEA | Room Temp. | Significant Racemization in SPPS | nih.gov |

| DIC | HOBt | None | 0 °C | Racemization-free Synthesis | nih.gov |

| DIC | HOBt | None, with CuCl₂ | 0 °C | Racemization-free (for first amino acid linked to resin) | nih.gov |

Data in this table is derived from studies on 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and serves as a model for related compounds. nih.gov

By adhering to these principles—selecting milder coupling agents, utilizing racemization-suppressing additives, and carefully controlling the base, solvent, and temperature—the stereochemical integrity of this compound can be effectively maintained throughout derivatization and incorporation into larger molecular structures.

Applications of Fmoc O T Butyl D Threoninol in Peptide and Peptidomimetic Synthesis

Incorporation of Fmoc-O-T-butyl-D-threoninol into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides due to its efficiency and ease of operation. nih.gov The Fmoc/tBu strategy is a cornerstone of modern SPPS, relying on the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups, like tert-butyl, for permanent side-chain protection. seplite.compeptide.com

The incorporation of this compound into a peptide chain follows the standard SPPS cycle of deprotection and coupling. However, as an amino alcohol, it lacks a C-terminal carboxylic acid. Consequently, it is typically introduced as the final residue at the N-terminus of a peptide chain growing on a solid support, resulting in a C-terminal peptide alcohol upon cleavage from the resin.

The process involves:

Resin Preparation : The synthesis begins with a resin support, to which the first amino acid is anchored.

Deprotection : The Nα-Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amino group. chempep.comuci.edu

Coupling : The carboxyl group of the next incoming Fmoc-protected amino acid is activated and then coupled to the free amino group on the resin, forming a peptide bond.

Iteration : These deprotection and coupling steps are repeated to elongate the peptide chain.

Threoninol Incorporation : For the final step, this compound is used. After the Fmoc group of the last amino acid on the chain is removed, the free amine of the threoninol derivative is coupled to the activated C-terminus of the peptide chain.

Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin support using a strong acid, typically trifluoroacetic acid (TFA). seplite.com This final step also removes the tBu side-chain protecting group from the threoninol residue and other tBu-protected amino acids in the sequence. peptide.com

The coupling of this compound to the peptide chain requires the activation of the C-terminal carboxyl group of the peptide sequence already assembled on the solid support. This is achieved using standard coupling reagents that are staples of Fmoc-SPPS. These reagents convert the carboxylic acid into a more reactive species, facilitating the formation of an amide bond with the amino group of the incoming threoninol derivative. luxembourg-bio.com

The choice of coupling reagent can be critical, especially for sterically hindered couplings or sequences prone to aggregation. chempep.com Common coupling reagents form active esters or other reactive intermediates that readily react with the primary amine of the deprotected threoninol. The reaction is typically carried out in a polar aprotic solvent such as DMF.

Some of the most widely used coupling methodologies in SPPS that are applicable for the incorporation of this compound are summarized in the table below.

| Coupling Reagent Class | Reagent Name | Acronym | Activating Mechanism |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt to reduce racemization. chempep.com |

| N,N'-Diisopropylcarbodiimide | DIC | Similar to DCC but the urea (B33335) byproduct is soluble, simplifying purification. chempep.com | |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms a benzotriazolyl ester (OBt) active ester. chempep.com |

| Aminium/Uronium Salts | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Forms a highly reactive OAt active ester; known for high efficiency and low racemization. chempep.com |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Forms an OBt active ester. Widely used due to its stability and reactivity. nih.gov | |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) | TBTU | Similar to HBTU, forms an OBt active ester. nih.gov |

This table presents a selection of common coupling reagents used in Solid-Phase Peptide Synthesis.

The threoninol residue, once incorporated into a peptide, possesses a primary hydroxyl group on its side chain. In the starting material, this group is protected by a tert-butyl (tBu) ether. This tBu group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like TFA during the final cleavage step. seplite.compeptide.com

After the peptide is cleaved from the resin and the tBu group is removed, the exposed side-chain hydroxyl group becomes a valuable site for post-synthesis modification. This allows for the introduction of various functionalities that can alter the peptide's biological activity, solubility, or other physicochemical properties. This process is analogous to the post-translational modification of serine and threonine residues in proteins. nih.gov

Potential side-chain functionalizations include:

Phosphorylation : The hydroxyl group can be phosphorylated using phosphorylating agents to mimic protein kinase activity. Phosphorylated peptides are crucial tools for studying cell signaling pathways.

Glycosylation : Sugars can be attached to the hydroxyl group to create glycopeptides. nih.gov Glycosylation plays a critical role in protein folding, stability, and molecular recognition.

Esterification/Etherification : The hydroxyl group can be acylated or alkylated to attach lipids (lipidation), fluorescent probes, or other reporter groups, aiding in studies of peptide localization and interactions.

PEGylation : Attachment of polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic peptides by increasing their hydrodynamic radius and shielding them from proteolytic degradation.

These modifications significantly expand the chemical diversity and utility of peptides containing a D-threoninol residue, enabling the creation of sophisticated molecular probes and therapeutic candidates.

Utilization of this compound in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for specific synthetic strategies where solid-phase methods are less suitable. In solution-phase synthesis, all reactions (deprotection, coupling, and purification) are carried out in solution without a solid support.

This compound can be effectively used in solution-phase synthesis. nih.gov For instance, it can be coupled as the N-terminal residue to a peptide chain that has been synthesized in solution. The key advantage of the solution-phase method is the ability to purify and characterize intermediates at each step, ensuring high purity of the final product. However, it is generally more labor-intensive and time-consuming than SPPS.

Segment condensation is an advanced solution-phase strategy that involves the synthesis of several small peptide fragments, which are then coupled together to form the final, larger peptide. This approach is particularly useful for synthesizing very long peptides or proteins.

A peptide fragment containing a C-terminal D-threoninol residue (a peptide alcohol) can be prepared and used in segment condensation. More commonly, a fragment with this compound at its N-terminus is synthesized. After deprotection of the Fmoc group, this fragment can be coupled to the activated C-terminus of another peptide fragment. The use of protected fragments minimizes side reactions and allows for the assembly of complex peptide sequences. The choice of coupling reagents is critical to minimize racemization at the C-terminal residue of the activated fragment.

Macrocyclization is a powerful strategy for constraining the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and metabolic stability. nih.gov The D-threoninol residue, after removal of the tBu protecting group, provides a side-chain hydroxyl group that can serve as a handle for various cyclization chemistries.

To perform macrocyclization, a linear peptide precursor containing the deprotected D-threoninol residue is first synthesized, typically via SPPS. The cyclization is then performed either on-resin or in solution after cleavage. The D-amino acid configuration can help induce turn-like structures that pre-organize the linear peptide for efficient cyclization. nih.gov

| Cyclization Strategy | Linkage Formed | Description |

| Lactonization (Depsipeptide formation) | Ester | The side-chain hydroxyl group of threoninol attacks the activated C-terminal carboxyl group of the peptide, forming a cyclic ester bond. |

| Thioether Formation | Thioether | The hydroxyl group can be converted into a leaving group (e.g., a tosylate) and then reacted with a nucleophilic side chain, such as cysteine, to form a stable thioether bridge. nih.govrsc.org |

| Ether Formation | Ether | The hydroxyl group can react with an electrophilic side chain (e.g., a bromoacetylated lysine) to form a cyclic ether linkage. |

| Oxime Ligation | Oxime | The hydroxyl group could be oxidized to an aldehyde, which can then react with an aminooxy-functionalized side chain to form a stable oxime bond. nih.govmdpi.com |

This table outlines several macrocyclization strategies that can utilize the side-chain hydroxyl group of a threoninol residue.

These cyclization methods allow for the creation of structurally diverse and conformationally constrained peptides with potentially enhanced therapeutic properties.

Design and Synthesis of Peptidomimetics Featuring O-T-butyl-D-threoninol Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolysis and better bioavailability. nih.gov The incorporation of non-natural building blocks like D-threoninol is a key strategy in peptidomimetic design. mdpi.com

The D-threoninol scaffold introduces several features that are desirable in a peptidomimetic:

Proteolytic Resistance : The reduction of the carboxylic acid to a primary alcohol removes a key recognition site for proteases, making the resulting peptide alcohol more resistant to enzymatic degradation. The D-configuration of the amino alcohol further enhances this stability. cam.ac.uk

Conformational Constraint : The D-amino acid stereochemistry can induce specific secondary structures, such as β-turns, which can lock the peptide into its bioactive conformation. cam.ac.uk This pre-organization can lead to higher binding affinity and selectivity for its biological target.

Modified Hydrogen Bonding : Replacing a C-terminal amide with a primary alcohol alters the hydrogen bonding capacity of the molecule, which can influence its binding characteristics and solubility.

| Feature | Standard Peptide C-Terminus | D-Threoninol C-Terminus | Peptidomimetic Implication |

| Terminal Group | Carboxylic Acid (-COOH) or Amide (-CONH₂) | Primary Alcohol (-CH₂OH) | Increased resistance to carboxypeptidases. |

| Stereochemistry | L-configuration | D-configuration | Induces specific turns; enhances proteolytic stability. cam.ac.uk |

| Backbone Structure | Standard amide bonds | Contains a terminal amino alcohol | Alters local conformation and hydrogen bonding network. |

| Flexibility | Conformationally flexible | Can introduce local rigidity | Reduces the entropic penalty of binding to a receptor. cam.ac.uk |

This table compares the structural features of a standard peptide C-terminus with one modified by a D-threoninol residue, highlighting the implications for peptidomimetic design.

By using this compound in peptide synthesis, chemists can design novel peptidomimetics with tailored structures and improved drug-like properties, opening new avenues for therapeutic development.

Conformationally Restricted Peptidomimetics Derived from this compound

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. springernature.comnih.gov A key strategy in their design is the introduction of conformational constraints to lock the molecule into a bioactive shape, which can lead to higher potency and receptor selectivity. nih.gov The unique stereochemistry of this compound makes it a valuable starting material for creating such conformationally restricted peptidomimetics.

The incorporation of D-amino acids or their derivatives can induce specific turns and secondary structures in a peptide chain. The D-threoninol scaffold, once incorporated, can influence the peptide backbone's dihedral angles, effectively acting as a hinge or a turn-inducer. This is crucial for mimicking structures like β-turns, which are common recognition motifs in biological systems. Furthermore, the side-chain hydroxyl group, after deprotection, can serve as a point for cyclization, linking to the peptide's N-terminus, C-terminus, or another side chain to form a constrained cyclic peptide. These cyclic structures exhibit significantly reduced flexibility compared to their linear counterparts, which can enhance their metabolic stability. springernature.com

| Type of Conformational Restriction | Role of the D-Threoninol Moiety | Potential Outcome |

|---|---|---|

| β-Turn Induction | The D-chiral center disrupts standard helical structures and promotes the formation of reverse turns in the peptide backbone. | Mimicry of protein loops, improved receptor binding affinity. |

| Macrocyclization | The side-chain hydroxyl group acts as a chemical handle for intramolecular cyclization reactions. | Increased resistance to exopeptidases, enhanced membrane permeability. |

| Backbone Modification | The amino alcohol structure can be used to create amide bond isosteres, altering the hydrogen bonding pattern and flexibility of the backbone. | Reduced susceptibility to proteolytic cleavage, improved pharmacokinetic profile. |

Incorporation of this compound in Non-Natural Amino Acid Mimetics

The development of non-natural amino acids and their incorporation into peptides is a powerful tool in medicinal chemistry. researchgate.net These novel building blocks can introduce new functionalities, alter physicochemical properties, and enhance therapeutic potential. nih.gov this compound is an ideal chiral scaffold for the synthesis of such non-natural amino acid mimetics.

Starting with this compound, chemists can perform various transformations. The primary alcohol can be oxidized to a carboxylic acid to form a D-allo-threonine derivative, or it can be used as a point of attachment for other chemical groups. The protected side-chain hydroxyl group, once deprotected, can be modified to create novel side chains not found in nature. For instance, it could be fluorinated to increase hydrophobicity or glycosylated to improve solubility and pharmacokinetic properties.

The use of the D-enantiomer is itself a critical aspect of creating non-natural peptide analogs. nbinno.com Peptides containing D-amino acids are often significantly more resistant to proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased stability can lead to a longer in vivo half-life for peptide-based drugs. nbinno.com Therefore, the incorporation of a mimetic derived from this compound can fundamentally alter the biological properties of the parent peptide.

| Modification Strategy | Example of Resulting Mimetic | Conferred Property |

|---|---|---|

| Side-chain functionalization | Alkylation or arylation of the side-chain oxygen. | Altered steric bulk, hydrophobicity, or electronic properties. |

| Backbone extension/oxidation | Oxidation of the primary alcohol to a carboxylic acid to form a D-allo-threonine analog. | Creation of a non-proteinogenic amino acid for peptide incorporation. |

| Isosteric replacement | Conversion of the alcohol to an amine or thiol. | Modified hydrogen bonding capacity and chemical reactivity. |

Fmoc O T Butyl D Threoninol As a Chiral Auxiliary and Ligand Precursor in Asymmetric Synthesis

Role of Fmoc-O-T-butyl-D-threoninol in Asymmetric Induction in Organic Transformations

The fundamental role of this compound in asymmetric synthesis stems from its inherent chirality, which is used to introduce a stereochemical bias in a reaction, a process known as asymmetric induction. By temporarily incorporating this chiral fragment into a non-chiral substrate, one can direct the formation of new stereocenters with a high degree of predictability. The threoninol scaffold is particularly useful for creating a defined three-dimensional environment that favors the approach of reagents from a specific direction, leading to the preferential formation of one diastereomer over another.

One of the most effective applications of amino alcohol derivatives in asymmetric synthesis is their use as chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recycled. sigmaaldrich.com

Derivatives of D-threoninol are precursors to a class of powerful chiral auxiliaries known as oxazolidinones, which were popularized by David A. Evans. wikipedia.orgrsc.org The synthesis of such an auxiliary would typically involve the deprotection of the Fmoc and O-T-butyl groups of a precursor like this compound, followed by reaction with phosgene (B1210022) or a phosgene equivalent to form the cyclic carbamate (B1207046) (oxazolidinone). This resulting chiral oxazolidinone can then be acylated, and the resulting N-acyl oxazolidinone can undergo a variety of highly diastereoselective transformations, including alkylation and aldol (B89426) reactions. wikipedia.orgrsc.org The steric bulk of the substituents on the oxazolidinone ring, derived from the original amino alcohol, effectively shields one face of the enolate, directing incoming electrophiles to the opposite face and thus controlling the formation of the new stereocenter. wikipedia.org

The D-threoninol scaffold is also a valuable starting point for the design and synthesis of chiral ligands for transition-metal-catalyzed reactions. nih.govtcichemicals.com Chiral ligands coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalyzed reaction. chiralpedia.com

A notable example involves the synthesis of chiral dirhodium(II) catalysts derived from amino acids, including L-threonine (the enantiomer of the D-threoninol precursor). rsc.org In a representative synthesis, the amino acid is used to create an oxazolidine-4-carboxylate ligand. This process involves N-protection with an arylsulfonyl group, followed by formation of the oxazolidine (B1195125) ring. These chiral ligands are then complexed with a rhodium source to form dirhodium tetracarboxylate complexes. rsc.org These complexes are effective catalysts for various asymmetric reactions. The specific stereochemistry and steric environment of the ligand, which originates from the threoninol backbone, are crucial for achieving high levels of enantioselectivity in the catalytic process. rsc.org The para-substituents on the arylsulfonyl group of the ligand can be modified to fine-tune the electronic and steric properties of the catalyst, thereby optimizing its performance for a specific transformation. rsc.org

Stereodifferentiation and Diastereoselectivity in Reactions Mediated by this compound Derivatives

Stereodifferentiation is the ability to distinguish between stereoisomeric substrates or reagents, while diastereoselectivity refers to the preferential formation of one diastereomer over others in a chemical reaction. Derivatives of this compound excel in mediating reactions with high levels of diastereoselectivity, primarily through the formation of rigid, well-organized transition states.

The control of stereochemistry in carbon-carbon bond formation is a central theme in organic synthesis. Chiral oxazolidinone auxiliaries derived from D-threoninol provide a reliable method for achieving this control in asymmetric aldol reactions. harvard.edu

In a typical Evans aldol reaction, the N-acyl oxazolidinone auxiliary is treated with a boron triflate (e.g., dibutylboron triflate) and a tertiary amine base to form a Z-boron enolate. semanticscholar.orgspringernature.com This enolate adopts a rigid, chelated conformation. When an aldehyde is introduced, the reaction proceeds through a highly ordered, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler transition state. harvard.edusemanticscholar.org The substituents on the chiral auxiliary predetermine the conformation of this transition state, forcing the aldehyde's substituent into an equatorial position to minimize steric clashes. This arrangement dictates the facial selectivity of the enolate's attack on the aldehyde, leading to the formation of the syn-aldol adduct with a high degree of diastereoselectivity. harvard.edu After the reaction, the chiral auxiliary is cleaved from the product, yielding a β-hydroxy acid, ester, or amide with two newly formed, contiguous stereocenters.

Table 1: Diastereoselective Aldol Reaction of an N-Propionyl Oxazolidinone Auxiliary with Benzaldehyde

| Enolate Type | Conditions | Product | Diastereomeric Ratio (syn:anti) | Yield |

|---|---|---|---|---|

| Z-Boron Enolate | 1. Bu₂BOTf, i-Pr₂NEt, CH₂Cl₂, 0 °C 2. PhCHO, -78 °C to 0 °C | syn-Aldol Adduct | >99:1 | 80-95% |

Data are representative examples from studies on Evans-type aldol reactions. harvard.edu

Ligands derived from the D-threoninol scaffold are effective in a range of enantioselective catalytic reactions. As mentioned, dirhodium(II) complexes bearing ligands derived from threonine have been successfully applied in asymmetric cyclopropanation and aziridination reactions. rsc.org

In these reactions, the chiral dirhodium catalyst reacts with a diazo compound to generate a chiral metal carbene intermediate. This highly reactive species is then transferred to a substrate, such as an olefin. The chiral ligands surrounding the rhodium centers create a sterically defined pocket that controls the trajectory of the incoming olefin. This controlled approach ensures that the carbene is delivered to one face of the double bond, resulting in the formation of the cyclopropane (B1198618) or aziridine (B145994) product with high enantioselectivity. The electronic properties of the arylsulfonyl group on the oxazolidine ligand can significantly influence both the reactivity and the enantioselectivity of the catalyst. rsc.org For instance, electron-withdrawing groups on the aryl ring generally lead to higher enantiomeric excesses in cyclopropanation reactions. rsc.org

Table 2: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate Catalyzed by a Threonine-Derived Dirhodium(II) Complex

| Catalyst Ligand Substituent (para- on Arylsulfonyl) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| -NO₂ | 85 | 98 |

| -H | 82 | 94 |

| -OMe | 78 | 91 |

Data adapted from studies on dirhodium tetrakis((4S,5R)-5-methyl-3-(arylsulfonyl)oxazolidine-4-carboxylate) complexes. rsc.org

Advanced Analytical Techniques for Characterization of Fmoc O T Butyl D Threoninol in Research

Spectroscopic Methodologies for Structural Elucidation of Fmoc-O-T-butyl-D-threoninol and its Derivatives

Spectroscopic techniques are powerful tools for elucidating the molecular structure of this compound. By interacting with the molecule in distinct ways, different spectroscopic methods provide complementary information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Synthetic Transformations of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound and its derivatives. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing researchers to verify the outcomes of synthetic steps.

During the synthesis of peptides, the Fmoc protecting group is removed, and the freed amine group is coupled to another amino acid. These transformations can be clearly monitored by ¹H NMR. For instance, the deprotection of the Fmoc group results in the disappearance of its characteristic aromatic proton signals, typically observed between δ 7.3 and δ 7.8 ppm nih.gov. Conversely, the successful coupling of a new amino acid would introduce a new set of characteristic signals.

Solid-state ¹⁷O NMR has also been used to characterize Fmoc-protected amino acids, providing insights into the electronic environment of the carbonyl and hydroxyl oxygen atoms. scholaris.ca Although complex, this technique offers high sensitivity to the local structure.

Table 1: Representative ¹H NMR Signal Changes During a Hypothetical Coupling Reaction

| Functional Group | Expected Chemical Shift (δ, ppm) Before Coupling | Expected Chemical Shift (δ, ppm) After Coupling | Rationale for Change |

| Fmoc Aromatic Protons | 7.3 - 7.8 | No longer present | Removal of the Fmoc protecting group. |

| Threoninol CH-NH | ~3.5 - 4.0 | Shifted downfield | Formation of a new amide (peptide) bond changes the electronic environment. |

| New Amino Acid Protons | Not present | Characteristic signals appear | Successful coupling of the new residue. |

Note: Specific chemical shifts can vary based on solvent and specific molecular structure.

Mass Spectrometry (MS) Applications in Monitoring Reactions Involving this compound

Mass spectrometry (MS) is an essential tool for monitoring reactions involving this compound by accurately determining the molecular weights of reactants, intermediates, and products. google.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

In a typical peptide synthesis workflow, a small amount of the reaction mixture can be analyzed at different time points. rsc.org For example, during the coupling of an amino acid to this compound, MS can confirm the consumption of the starting material by observing the decrease in its corresponding molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and the appearance of a new peak corresponding to the desired product's mass. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the product. nih.gov

Table 2: Monitoring a Synthetic Step with Mass Spectrometry

| Compound | Molecular Formula | Expected Exact Mass | Observed m/z [M+H]⁺ | Reaction Stage |

| This compound | C₂₃H₂₉NO₄ | 383.2097 | 384.2170 | Starting Material |

| H-Thr(tBu)-ol | C₈H₁₉NO₂ | 161.1416 | 162.1489 | Intermediate (after Fmoc removal) |

| Product Peptide | Varies | Varies | Varies | Final Product |

Infrared (IR) Spectroscopy for Identifying Functional Groups During this compound Synthesis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups during the synthesis and modification of this compound. The technique works by measuring the absorption of infrared radiation by specific molecular vibrations.

The structure of this compound contains several distinct functional groups with characteristic IR absorption bands. The presence of the alcohol O-H group is indicated by a broad, strong band in the 3400-3650 cm⁻¹ region. pressbooks.pubopenstax.org The N-H stretch of the carbamate (B1207046) appears in a similar region (3300-3500 cm⁻¹) but is typically sharper. pressbooks.pub A strong, sharp absorption around 1700-1730 cm⁻¹ is characteristic of the carbonyl (C=O) group of the Fmoc carbamate. libretexts.orglibretexts.org The aromatic rings of the fluorenyl group show characteristic C=C stretching absorptions between 1400-1600 cm⁻¹ and C-H stretching from 3000-3100 cm⁻¹. libretexts.orglibretexts.org

During synthesis, the disappearance of a particular band can signify the completion of a reaction. For example, if the primary alcohol of the threoninol moiety is oxidized to an aldehyde, the broad O-H band would disappear and be replaced by characteristic aldehyde C-H stretches around 2750 and 2850 cm⁻¹. pressbooks.pubopenstax.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Appearance |

| Alcohol | O–H stretch | 3400 - 3650 | Strong, Broad |

| Carbamate | N–H stretch | 3300 - 3500 | Medium, Sharp |

| Carbamate | C=O stretch | 1700 - 1730 | Strong, Sharp |

| Alkane | C–H stretch | 2850 - 2960 | Strong |

| Aromatic | C=C stretch | 1400 - 1600 | Medium to Weak |

| Ether | C–O stretch | 1050 - 1150 | Medium |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring of this compound

Chromatographic methods are essential for separating this compound from impurities and unreacted starting materials. These techniques are crucial for both assessing the final purity of the compound and for real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) for Analyzing Reaction Progress and Purity of this compound

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of this compound and related compounds. chemimpex.comchemimpex.com Purity levels of ≥98.5% are often reported and verified using this method. chemimpex.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated based on its hydrophobicity.

A typical RP-HPLC setup for analyzing this compound would use a C18 column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA). nih.gov The Fmoc group provides a strong chromophore, allowing for sensitive detection using a UV detector, typically at wavelengths around 260-280 nm. nih.gov

By injecting samples from a reaction mixture at various intervals, the decrease in the peak area of the starting materials and the increase in the peak area of the product can be quantified to determine the reaction's progression and yield. rsc.org Chiral HPLC methods can also be developed to determine the enantiomeric purity of the compound, ensuring that no racemization has occurred during synthesis. nih.govresearchgate.net

Table 4: Example HPLC Purity Analysis Data

| Peak Number | Retention Time (min) | Area (%) | Identification |

| 1 | 4.2 | 0.8 | Impurity/Byproduct |

| 2 | 8.5 | 98.9 | This compound |

| 3 | 9.1 | 0.3 | Impurity/Byproduct |

Note: Retention times are system-dependent and will vary based on the specific column, mobile phase, gradient, and flow rate used.

Gas Chromatography (GC) for Volatile Byproducts in this compound Synthetic Routes

While HPLC is ideal for analyzing the non-volatile target compound, Gas Chromatography (GC) is a valuable technique for detecting and quantifying volatile byproducts that may be present from the synthetic route. These byproducts can include residual solvents or small molecules generated from side reactions.

For example, a synthesis method for Fmoc-O-tert-butyl-L-threoninol involves the use of isobutene, dichloromethane (B109758), and methanol. google.com GC, often coupled with a mass spectrometer (GC-MS), is highly effective at separating and identifying such volatile organic compounds. A sample of the reaction headspace or a solvent extract can be injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase, and the MS detector provides definitive identification. This analysis is crucial for ensuring that the final product is free from potentially interfering or hazardous residual solvents.

Table 5: Potential Volatile Byproducts Detectable by GC

| Compound | Boiling Point (°C) | Potential Origin |

| Dichloromethane | 39.6 | Solvent |

| Isobutene | -6.9 | Reagent for t-butyl group introduction google.com |

| Methanol | 64.7 | Solvent/Reagent google.com |

| Tetrahydrofuran | 66 | Solvent for reduction step google.com |

Chiral Chromatography for Enantiomeric Purity Determination of D-Threoninol Intermediates

The synthesis of enantiomerically pure this compound relies on stringent quality control of its chiral precursors. Chiral High-Performance Liquid Chromatography (HPLC) is a pivotal analytical technique for determining the enantiomeric purity of D-threoninol intermediates, ensuring the stereochemical integrity of the final product. The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment, most commonly a chiral stationary phase (CSP).

The enantiomeric purity of Nα-Fmoc protected amino acids, a class of compounds structurally similar to Fmoc-protected threoninol, is crucial for their application in peptide synthesis. Undesired stereoisomeric impurities can lead to unwanted pharmacological and toxicological effects in the final therapeutic peptides. Consequently, sensitive analytical methods capable of detecting and quantifying enantiomeric impurities at levels as low as 0.05% are required.

Various types of CSPs have been successfully employed for the chiral resolution of amino acid derivatives, including those with structures analogous to this compound. The most common and effective CSPs for this class of compounds are based on polysaccharides, macrocyclic glycopeptides, and Cinchona alkaloids.

Polysaccharide-Based Chiral Stationary Phases:

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including N-protected amino acids. These CSPs often operate in reversed-phase mode, utilizing mobile phases composed of an organic modifier (like acetonitrile or methanol) and an acidic additive (such as trifluoroacetic acid or formic acid). For the separation of 19 common Fmoc-protected α-amino acids, polysaccharide-based CSPs have demonstrated the ability to achieve baseline resolution for all derivatives with analysis times typically under 25 minutes in isocratic conditions phenomenex.comphenomenex.com. The choice of organic modifier and acidic additive is critical for optimizing the separation phenomenex.com.

Macrocyclic Glycopeptide-Based Chiral Stationary Phases:

Macrocyclic glycopeptide-based CSPs, such as those utilizing vancomycin, teicoplanin, and ristocetin A, have proven to be versatile and effective for the chiral analysis of N-blocked amino acids like Fmoc and t-BOC derivatives. sigmaaldrich.com These CSPs are known for their multimodal capabilities, allowing for separations in polar organic, reversed-phase, and normal-phase modes. sigmaaldrich.com The unique chiral ionic character of these stationary phases facilitates the resolution of a wide variety of acidic, basic, and amphoteric racemates. sigmaaldrich.com For Fmoc-amino acids, both reversed-phase and polar organic modes have been shown to be effective, particularly with CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A) columns. sigmaaldrich.com

Cinchona Alkaloid-Based Chiral Stationary Phases:

Cinchona alkaloid-based CSPs, particularly those based on quinine, have been investigated for the enantioseparation of Nα-Fmoc proteinogenic amino acids. These CSPs can be of the zwitterionic or weak anion-exchanger type and are often used in hydro-organic or polar-ionic liquid chromatography modes. In a comparative study, a quinine-based anion-exchanger CSP (QN-AX™) demonstrated high efficiency for most of the 19 Nα-Fmoc amino acids tested. However, for Fmoc-Thr(tBu)-OH, a compound structurally very similar to this compound, only partial resolution was achieved on this particular stationary phase under the tested conditions. nih.gov This highlights the fact that even with advanced CSPs, the separation of certain enantiomers can be challenging and requires careful method development. In many cases with Cinchona alkaloid-based CSPs, the D-enantiomer elutes before the L-enantiomer. nih.gov

Research Findings on the Chiral Separation of Threonine Derivatives

While specific studies focusing exclusively on this compound are limited, research on analogous N-protected threonine derivatives provides valuable insights into the chromatographic conditions required for successful enantioseparation.

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Observations |

| Nα-Fmoc-Thr(tBu)-OH | Quinine-based zwitterionic (ZWIX(+)) and anion-exchanger (QN-AX™) | Hydro-organic and polar-ionic modes | Partial resolution on QN-AX™ nih.gov |

| Dansyl-threonine | Norvancomycin-bonded CSP | Reversed-phase with varying pH | Enantioseparation was found to be enthalpy-controlled at pH 3.5 and entropy-controlled at pH 7.0 nih.gov |

| 19 common N-FMOC α-amino acids (including threonine derivative) | Lux polysaccharide-based CSPs | Reversed-phase with acetonitrile and trifluoroacetic acid | Baseline resolution achieved for all 19 derivatives phenomenex.comphenomenex.com |

Table 1. Selected Research Findings on the Chiral HPLC Separation of Threonine Derivatives.

Theoretical and Computational Investigations of Fmoc O T Butyl D Threoninol

Conformational Analysis of Fmoc-O-T-butyl-D-threoninol and its Derivatives

The three-dimensional structure of this compound is crucial for its function as a building block in larger molecules. Conformational analysis aims to identify the stable arrangements of atoms in the molecule, which are the conformers that exist at energy minima on the potential energy surface.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of molecules. nih.gov MM methods use classical physics to approximate the potential energy of a system, allowing for the rapid calculation of molecular geometries and energies. nih.gov MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system. mdpi.com

For a molecule like this compound, MD simulations can reveal how the flexible parts of the molecule, such as the rotatable bonds in the threoninol backbone and the Fmoc protecting group, move and interact with each other and with a solvent environment. These simulations can identify the most populated conformational states and the transitions between them.

Table 1: Illustrative Results from a Hypothetical Molecular Dynamics Simulation of this compound in a Water Box

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) | Major Conformer(s) |

|---|---|---|---|

| H-N-Cα-Cβ | -65.2 | 15.3 | gauche(-) |

| N-Cα-Cβ-O | 175.8 | 10.1 | anti |

| Cα-Cβ-O-C(tBu) | 160.5 | 20.5 | anti |

Note: The data in this table is illustrative and based on typical values for similar protected amino acids. It does not represent experimentally verified data for this compound.

Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure of molecules compared to molecular mechanics. nih.gov DFT calculations can be used to optimize the geometries of different conformers and to calculate their relative energies with high accuracy. nih.gov

A DFT study on this compound would involve systematically rotating the key dihedral angles in the molecule to generate a series of starting structures. Each of these structures would then be optimized to find the nearest local energy minimum. The relative energies of these optimized conformers would indicate their relative populations at equilibrium. Intramolecular hydrogen bonding between the amide proton and the hydroxyl group, or between the hydroxyl group and the carbonyl oxygen of the Fmoc group, would likely play a significant role in stabilizing certain conformations. nih.gov

Quantum Chemical Calculations on Reactivity and Reaction Mechanisms Involving this compound

Quantum chemical calculations are instrumental in understanding the reactivity of molecules and elucidating the mechanisms of chemical reactions. nih.gov For this compound, these calculations can provide insights into its behavior in chemical synthesis, particularly in peptide coupling reactions and the deprotection of the Fmoc group.

The removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis and typically proceeds via a base-catalyzed elimination reaction. nih.gov Quantum chemical methods can be used to locate the transition state for this reaction, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Table 2: Hypothetical Calculated Activation Energies for the Piperidine-Mediated Deprotection of this compound

| Computational Method | Solvent Model | Activation Energy (kcal/mol) |

|---|---|---|

| B3LYP/6-31G(d) | PCM (DMF) | 15.8 |

Note: The data in this table is hypothetical and intended to illustrate the type of results obtained from transition state analysis. It does not represent experimentally verified data for this compound.

Computational methods can be used to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. d-nb.infonih.gov These predictions can be valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

For this compound, DFT calculations can be used to compute the magnetic shielding tensors of the various nuclei, which can then be converted into NMR chemical shifts. d-nb.info Similarly, the calculation of the vibrational frequencies can provide a theoretical IR spectrum that can be compared with experimental data. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. github.io